1-(3-(1H-Imidazol-1-yl)propyl)guanidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N5 |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(3-imidazol-1-ylpropyl)guanidine |
InChI |
InChI=1S/C7H13N5/c8-7(9)11-2-1-4-12-5-3-10-6-12/h3,5-6H,1-2,4H2,(H4,8,9,11) |
InChI Key |
GBLGQHVJRVJVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCN=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 1h Imidazol 1 Yl Propyl Guanidine and Analogues
Classical Approaches to Guanidine (B92328) Formation
The guanidine functional group is a cornerstone in medicinal chemistry and natural product synthesis. uantwerpen.be Its synthesis is typically achieved by the reaction of an amine with a suitable guanylating agent. uantwerpen.beresearchgate.net
A prevalent and direct method for synthesizing substituted guanidines involves the reaction of a primary amine, in this case, 1-(3-aminopropyl)imidazole (B109541), with an electrophilic guanylating agent. researchgate.net A variety of these precursors have been developed, each with specific advantages regarding reactivity and handling.
Commonly used activated precursors include:
Cyanamides: The reaction of an amine with cyanamide, often catalyzed by acids or metal salts like scandium(III) triflate, provides a straightforward route to monosubstituted guanidines. organic-chemistry.org
Carbodiimides: These are highly reactive intermediates that readily react with amines to form guanidines. While effective, the scope can sometimes be limited with electron-rich amines. rsc.org
S-Alkylisothioureas: Protected S-alkylisothioureas, such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea, are widely used. rsc.org They react with amines, typically in the presence of a coupling agent like mercuric chloride, to yield protected guanidines, which can be subsequently deprotected.
Pyrazole (B372694) Carboximidamides: To avoid the use of toxic metals like mercury, pyrazole-based transfer reagents have been developed. rsc.org Reagents like 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) can effectively guanidinylate primary amines. organic-chemistry.org
Triflylguanidines: Reagents such as di-Boc-triflylguanidine are also effective for the conversion of primary and secondary amines into their corresponding guanidine derivatives. rsc.org
The choice of reagent often depends on the complexity of the substrate, desired protecting group strategy, and scale of the reaction.
Table 1: Selected Activated Precursors for Guanidine Synthesis
| Precursor Type | Example Reagent | Key Features |
|---|---|---|
| Cyanamides | Cyanamide (H₂NCN) | Simple, atom-economical; may require catalysis. organic-chemistry.org |
| Carbodiimides | N,N'-Diisopropylcarbodiimide | Reactive intermediate; can be generated in situ. researchgate.netrsc.org |
| Isothioureas | 1,3-Bis(Boc)-2-methyl-2-isothiourea | Widely used, stable reagent; requires activator (e.g., HgCl₂). rsc.org |
| Pyrazole Derivatives | 3,5-Dimethyl-N-nitro-1-pyrazole-1-carboxamidine | Avoids toxic metal catalysts; good for amino acids. organic-chemistry.orgrsc.org |
Thioureas and their oxygen analogs, ureas, serve as fundamental building blocks for guanidine synthesis. researchgate.netrsc.org This methodology is considered a staple in organic synthesis, particularly for late-stage functionalization. rsc.org
The conversion of a thiourea (B124793) to a guanidine is essentially a guanylation reaction where the thiourea is activated to facilitate reaction with an amine. A common approach involves the reaction of a primary amine with an isothiocyanate to form a substituted thiourea, which is then activated for a subsequent reaction with another amine. However, for the synthesis of a monosubstituted guanidine like 1-(3-(1H-Imidazol-1-yl)propyl)guanidine, one would typically start with an amine and a thiourea-based guanylating agent.
The key step is the activation of the thiourea, which transforms the thiocarbonyl group into a better leaving group. This is often achieved through:
Desulfurization with Metal Salts: Thiophilic metal salts, most notably Hg(II) or Cu(II), are used to activate the thiourea, promoting the formation of a carbodiimide (B86325) intermediate in situ, which is then rapidly trapped by an amine. researchgate.netrsc.org
Mukaiyama's Reagent: 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent) provides a facile and efficient method for activating thioureas for guanylation under milder, metal-free conditions. researchgate.netacs.org
Urea (B33335) derivatives can be used similarly, though they are generally less reactive than their thio-counterparts. nih.govresearchgate.net The synthesis often involves reacting an amine with an isocyanate to form the urea, followed by activation. nih.gov
Imidazole (B134444) Ring Functionalization and Alkylation Strategies
N-alkylation is a fundamental transformation for imidazole chemistry. nih.gov The reaction typically involves the deprotonation of the imidazole N-H with a base, followed by nucleophilic attack on an alkyl halide or other electrophile. ciac.jl.cn In unsymmetrical imidazoles, the regioselectivity of alkylation is a key consideration, governed by both steric and electronic factors. otago.ac.nz For the parent imidazole ring, the two nitrogen atoms are equivalent, simplifying the reaction.
Common conditions for N-alkylation include:
Base-Catalyzed Alkylation: Using bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as DMF, DMSO, or acetonitrile. google.com
Phase-Transfer Catalysis: This method can be effective for improving yields and simplifying workup.
Neutral Conditions: Alkylation can sometimes be achieved by heating the imidazole with an alkylating agent in a solvent like ethanol, though this may be slower. otago.ac.nz
The choice of the alkylating agent is crucial for introducing the propyl linker.
Table 2: Conditions for N-Alkylation of Imidazole
| Base | Solvent | Alkylating Agent Type | Reference |
|---|---|---|---|
| KOH/Al₂O₃ | N/A (Solid Support) | Alkyl Halides | ciac.jl.cn |
| Organic Tertiary Amine | Toluene, DMF, Acetonitrile | Carbonic Esters | google.com |
| Sodium Hydroxide | Aqueous | Alkylating Reagents | otago.ac.nz |
To construct the target molecule, a propyl chain with a terminal nitrogen functional group must be attached to the imidazole ring. There are two primary pathways to achieve this:
Alkylation with a Pre-functionalized Propyl Chain: Imidazole can be alkylated with a molecule that already contains the three-carbon linker and a protected or masked amine. A common and effective precursor is 3-bromopropanenitrile or acrylonitrile. For instance, the Michael addition of imidazole to acrylonitrile, followed by reduction of the nitrile group (e.g., via catalytic hydrogenation), yields the desired 1-(3-aminopropyl)imidazole (also known as 1H-imidazole-1-propanamine). nih.gov This intermediate is a versatile building block for further reactions. prepchem.comprepchem.com
Alkylation followed by Functional Group Interconversion: Imidazole can be reacted with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) to form 1-(3-halopropyl)imidazole. The terminal halide can then be displaced by a nitrogen nucleophile, such as azide (B81097) followed by reduction, or through a Gabriel synthesis to install the primary amine. researchgate.net
The first method is often more direct and efficient for producing the key 1H-imidazole-1-propanamine intermediate. mdpi.com
Convergent and Divergent Synthesis Strategies for Imidazolylpropylguanidines
Convergent Synthesis: In a convergent strategy, the key fragments of the molecule are synthesized independently and then combined in a late-stage step. researchgate.net For this compound, this would involve the separate synthesis of the 1-(3-aminopropyl)imidazole backbone and a suitable activated guanylating agent. These two fragments are then coupled in the final step to yield the target product. This approach is efficient as it maximizes the accumulation of material before the final, often complex, coupling step.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of structurally related final products. nih.gov This is a powerful tool for exploring structure-activity relationships. mdpi.com Starting with the key intermediate 1-(3-aminopropyl)imidazole, a divergent synthesis could involve reacting it with a wide array of different guanylating reagents (e.g., variously substituted isothioureas or cyanamides) to produce a library of diverse this compound analogues. researchgate.net Alternatively, one could start with the parent guanidine and perform further functionalization on the imidazole ring, if desired.
Both strategies offer distinct advantages. Convergent synthesis is often preferred for the efficient production of a single target, while divergent synthesis excels in the rapid generation of molecular diversity from a common core structure.
Protected Group Chemistry in Guanidine Synthesis
The synthesis of complex molecules containing the guanidine functional group, such as this compound, often necessitates the use of protecting groups. The guanidine moiety is highly basic and nucleophilic, which can interfere with various chemical transformations planned for other parts of the molecule. nih.gov Therefore, temporarily masking the guanidine group prevents side reactions and ensures that the synthetic sequence proceeds as intended. creative-peptides.com The selection of an appropriate protecting group strategy is critical and requires careful consideration of the stability of the protected guanidine throughout subsequent synthetic steps and the conditions required for its eventual removal. nih.gov
Common protecting groups for the guanidine side chain of arginine and other guanidinylated compounds include sulfonyl-based groups like p-toluenesulfonyl (Tos) and carbamate-based groups like benzyloxycarbonyl (Cbz) and Boc. creative-peptides.com The Tos group is known for its high stability but requires harsh conditions for removal, such as treatment with sodium in liquid ammonia. creative-peptides.com Carbamate-based protecting groups are generally preferred due to milder deprotection conditions. For instance, Boc groups are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), while Fmoc groups are removed with a mild base like piperidine. nih.govcreative-peptides.com
The concept of "orthogonal protection" is vital in complex syntheses. This strategy involves using multiple protecting groups that can be removed selectively under different conditions. acs.org For example, the trifluoroacetyl group has been demonstrated as a useful protecting group for guanidines that is orthogonal to acid-cleavable groups like Boc and other common groups like Cbz. acs.org This allows for the selective deprotection of other functional groups in the molecule without affecting the protected guanidine, and vice versa. acs.org The development of such orthogonal strategies greatly enhances the efficiency and applicability of direct guanidinylation methods, where a protected guanidine is introduced early in the synthesis. nih.govacs.org
Table 1: Common Protecting Groups for Guanidine Synthesis
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Citations |
| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | nih.govcreative-peptides.com | |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH | creative-peptides.comacs.org | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | creative-peptides.com | |
| p-Toluenesulfonyl | Tos | Na/liquid ammonia | creative-peptides.com | |
| Trifluoroacetyl | Tfa | Mild Base (e.g., Piperidine, NaOH) | creative-peptides.comacs.org | |
| o-Nitrobenzenesulfonyl | oNbs | creative-peptides.com |
Metal-Catalyzed Methods in Guanidine and Imidazole Chemistry
Transition metal catalysis offers powerful and efficient pathways for the formation of C-N bonds, which are fundamental to the structures of both guanidines and imidazoles. rsc.orgnih.gov These methods are crucial for the synthesis of complex molecules like this compound and its analogues, providing routes with high efficiency and selectivity.
Guanidine Synthesis: The construction of the guanidine functional group can be achieved through various transition-metal-catalyzed reactions. rsc.org A common strategy is the catalytic guanylation of amines using carbodiimides as the guanylating agent. rsc.orgnih.gov These reactions facilitate the addition of an amine to the carbodiimide, followed by subsequent steps to form the guanidine. Furthermore, metal catalysts have been employed in tandem reactions, combining guanidinylation with cyclization to produce cyclic guanidine structures. rsc.org Palladium-catalyzed carboamination reactions of N-allylguanidines, for instance, yield cyclic guanidines and demonstrate high diastereoselectivity for certain substrates. acs.org Guanidines and their anionic counterparts, guanidinates, can also serve as excellent N-donor ligands for transition metals, forming complexes that catalyze a wide range of organic transformations, including cross-coupling and polymerization reactions. rsc.orgsemanticscholar.orgresearchgate.net
Imidazole Synthesis: The imidazole ring, the second key component of the target molecule, can also be synthesized using various metal-catalyzed methods. Transition-metal-catalyzed C-N cross-coupling reactions are a well-established tool for forming the bond between the imidazole nitrogen and an alkyl or aryl substituent. nih.govhanyang.ac.kr For instance, copper- or palladium-catalyzed Ullmann-type or Buchwald-Hartwig aminations can be used to connect the propyl side chain to the imidazole core. hanyang.ac.kr Additionally, metal-catalyzed oxidative cyclization and annulation reactions provide direct routes to the imidazole heterocycle itself. acs.orgbeilstein-journals.org Copper-catalyzed reactions, in particular, are widely used for synthesizing substituted imidazoles from various starting materials under aerobic conditions. beilstein-journals.orgnih.gov Recent advancements have even led to electrochemical methods for imidazole synthesis that proceed under metal-free conditions, showcasing the ongoing innovation in C-N bond formation. acs.org
The integration of these metal-catalyzed methods provides a versatile toolbox for the synthesis of this compound. A plausible synthetic route could involve a metal-catalyzed N-alkylation of imidazole with a suitable propyl precursor, followed by functional group manipulation and a final guanidinylation step, which could itself be metal-catalyzed.
Table 2: Examples of Metal-Catalyzed Reactions in Guanidine and Imidazole Synthesis
| Functional Group | Reaction Type | Typical Catalysts | Description | Citations |
| Guanidine | Catalytic Guanylation | Copper, Zinc | Catalytic addition of amines to carbodiimides to form guanidines. | rsc.orgnih.gov |
| Guanidine (Cyclic) | Carboamination/Cyclization | Palladium | Intramolecular cyclization of alkene-containing guanidines to form cyclic structures. | acs.org |
| Imidazole | C-N Cross-Coupling | Copper, Palladium | Formation of the N-C bond between the imidazole ring and a substituent (e.g., propyl chain). | nih.govhanyang.ac.kr |
| Imidazole | Oxidative Cyclization | Copper, Ruthenium | Construction of the imidazole ring from acyclic precursors via C-H activation and C-N bond formation. | beilstein-journals.orgnih.gov |
Advanced Spectroscopic and Computational Structural Characterization of Imidazolylpropylguanidines
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds in solution. For derivatives containing the (1H-imidazol-1-yl)propyl group, both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom.
In the ¹H-NMR spectrum of compounds featuring the (1H-imidazol-1-yl)propyl substituent, the protons of the imidazole (B134444) ring typically appear in the downfield region, with chemical shifts observed between 6.81 and 7.57 ppm. mdpi.com The protons of the methylene (B1212753) groups in the propyl chain exhibit characteristic signals. Specifically, the protons of the methylene groups attached to the nitrogen atoms of the imidazole and guanidine (B92328) moieties resonate in the range of 3.05–4.38 ppm. mdpi.com The central methylene group of the propyl chain (NCH₂CH₂ CH₂N) typically shows signals at approximately 1.55–1.78 ppm. mdpi.com
The ¹³C-NMR spectrum provides complementary information. The carbon atoms of the imidazole ring in (1H-imidazol-1-yl)propyl derivatives are found in the range of 119.9–138.80 ppm. mdpi.com The carbon atoms of the propyl chain directly bonded to nitrogen atoms typically have signals in the 44.0–50.5 ppm range, while the central carbon of the propyl chain gives a signal between 28.5 and 31.8 ppm. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the (1H-Imidazol-1-yl)propyl Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole CH | 6.81 - 7.57 | 119.9 - 138.80 |
| NCH₂ CH₂CH₂N | 3.05 - 4.38 | 44.0 - 50.5 |
| NCH₂CH₂ CH₂N | 1.55 - 1.78 | 28.5 - 31.8 |
Data is based on studies of related compounds containing the (1H-imidazol-1-yl)propyl group. mdpi.com
Mass Spectrometry Techniques for Compound Verification in Research
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity. In the context of imidazolylpropylguanidine research, techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed to verify the synthesis and purity of these compounds. nih.gov
For instance, in the study of NG-acylated imidazolylpropylguanidines, which are structurally related to 1-(3-(1H-Imidazol-1-yl)propyl)guanidine, HPLC-MS was utilized to confirm their presence in biological samples. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the molecular formula. The structure of novel guanidine derivatives can be confirmed by mass spectrometry alongside other spectroscopic data. mdpi.com
X-ray Crystallography of Related Guanidine and Imidazole Structures
For example, the crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, an imidazole-containing compound, reveals specific hydrogen bonding interactions that lead to the formation of dimers and chains within the crystal lattice. mdpi.com In another related structure, ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylate dihydrate, the imidazole ring is inclined at specific angles with respect to other ring systems in the molecule. nih.gov These studies highlight the common structural motifs and non-covalent interactions that are likely to be present in the crystal structure of this compound. The guanidinium (B1211019) group, being highly basic, readily forms salts and engages in extensive hydrogen bonding.
Table 2: Crystallographic Data for a Related Imidazole-Containing Compound
| Parameter | Value |
|---|---|
| Compound Name | Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylate dihydrate |
| Formula | C₂₂H₂₁ClN₄O₂·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0611 (1) |
| b (Å) | 13.8393 (2) |
| c (Å) | 18.0470 (3) |
| β (°) | 92.386 (1) |
This data is for a related compound and serves as an example of crystallographic parameters for molecules containing the imidazolylpropyl moiety. nih.gov
Theoretical Conformational Analysis and Geometrical Optimizations
Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the theoretical investigation of molecular structures and their relative stabilities. mdpi.com Conformational analysis of this compound can predict the most stable three-dimensional arrangements of the molecule in the gas phase or in solution.
Geometrical optimization calculations can determine key structural parameters such as bond lengths and angles. For instance, in a computational study of a related compound, 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea, DFT calculations were used to determine the optimized geometry. uantwerpen.be The bond angles within the imidazole ring were calculated to be around 110-113°, and the C-N bond lengths were also predicted. uantwerpen.be These theoretical approaches can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. Such studies provide a deeper understanding of the molecule's flexibility and preferred shapes, which are crucial for its interactions with other molecules.
Pharmacological and Biochemical Investigations of Imidazolylpropylguanidine Derivatives in Vitro and Mechanistic Studies
Receptor Interaction Profiling
The primary focus of research on imidazolylpropylguanidine derivatives has been their interaction with histamine (B1213489) receptors, a family of GPCRs that mediate the effects of histamine throughout the body. mdpi.com These compounds have also been explored for their effects on other GPCRs, demonstrating the potential for a broader pharmacological reach.
Imidazolylpropylguanidine derivatives have demonstrated a range of activities at all four histamine receptor subtypes, acting as agonists, antagonists, and partial agonists. The nature and potency of this activity are highly dependent on the specific chemical substitutions on the core imidazolylpropylguanidine scaffold.
The pharmacological activity of imidazolylpropylguanidine derivatives at histamine receptors is diverse. For instance, arpromidine (B9211), a well-studied derivative, is a potent histamine H2 receptor agonist, with some compounds in this class showing up to 160 times the activity of histamine at the guinea pig right atrium. nih.gov Concurrently, these same compounds often exhibit moderate H1 receptor antagonistic properties. nih.gov
Further modifications, such as N-acylation, have led to the development of compounds with a broader spectrum of activity. For example, NG-acylated imidazolylpropylguanidines have been identified as potent partial agonists at the human H4 receptor (hH4R), while showing weak to moderate antagonistic or partial agonistic activity at the human H1 and H3 receptors (hH1R, hH3R). nih.gov
One notable derivative, N1-(3-cyclohexylbutanoyl)-N2-[3-(1H-imidazol-4-yl)propyl]guanidine (UR-AK57), has been identified as a potent partial agonist at both the human H1 and H2 receptors. nih.gov This compound was found to be a particularly potent agonist at the human H2 receptor, with an EC50 of 23 nM in a GTPase assay. nih.gov
Table 1: Pharmacological Activities of Selected Imidazolylpropylguanidine Derivatives at Histamine Receptors
| Compound | Receptor | Activity | Potency | Reference |
|---|---|---|---|---|
| Arpromidine | H2R | Agonist | Up to 160x histamine | nih.gov |
| Arpromidine | H1R | Antagonist | Moderate | nih.gov |
| NG-acylated imidazolylpropylguanidines | hH4R | Partial Agonist | Potent | nih.gov |
| NG-acylated imidazolylpropylguanidines | hH1R, hH3R | Antagonist/Partial Agonist | Weak to moderate | nih.gov |
| UR-AK57 | hH2R | Agonist | EC50 = 23 nM | nih.gov |
| UR-AK57 | hH1R | Partial Agonist | Moderately strong | nih.gov |
Research has highlighted significant species selectivity in the pharmacological properties of imidazolylpropylguanidine derivatives, particularly between human and guinea pig histamine receptor isoforms. nih.gov Generally, bulky agonists have been observed to possess higher potencies and efficacies at guinea pig H1 and H2 receptors compared to their human counterparts. nih.gov
However, studies on NG-acylated imidazolylpropylguanidines have shown that this is not always the case. For instance, UR-AK57 exhibited moderately strong partial agonism at the human H1 receptor, while being a very weak partial agonist at the guinea pig H1 receptor. nih.gov Conversely, this compound was a potent and almost full agonist at the human H2 receptor, and only slightly less potent and efficacious at the guinea pig H2 receptor. nih.gov Other NG-acylated derivatives have demonstrated similar potencies at both human and guinea pig H2 receptors. nih.govnih.gov This variability underscores the subtle structural determinants that govern species-specific receptor interactions.
Beyond the histamine receptor family, certain imidazolylpropylguanidine derivatives have been found to interact with other GPCRs. Notably, derivatives of arpromidine were investigated for their activity at the neuropeptide Y Y1 receptor. nih.govresearchgate.net These studies revealed that by replacing the pheniramine-like moiety of arpromidine with other structural motifs, it was possible to develop moderate non-peptide NPY Y1 receptor antagonists. nih.govresearchgate.net The most active of these compounds displayed pA2 values in the range of 6.2-6.5. nih.govresearchgate.net
The binding affinities of imidazolylpropylguanidine derivatives have been determined in various isolated systems, including recombinant cell lines expressing specific receptor subtypes. These studies provide quantitative measures of the compounds' ability to bind to their targets. For example, the development of cyanoguanidine derivatives, which link H1 and H2 receptor antagonist substructures, resulted in compounds with KB values in the one-digit nanomolar range for H1 receptor antagonism at the guinea-pig ileum. mdpi.com
Histamine Receptor Subtype Ligand Activities (H1R, H2R, H3R, H4R)
Enzyme Modulation and Target Identification
While the primary focus of research on 1-(3-(1H-Imidazol-1-yl)propyl)guanidine and its close derivatives has been on GPCR interactions, the broader imidazole (B134444) scaffold is known to be a constituent of compounds that modulate enzyme activity. researchgate.net For instance, some imidazole-containing compounds are known to inhibit cyclooxygenase (COX-2). researchgate.net However, specific studies detailing the direct modulation of enzymes by this compound are not prominently available in the reviewed literature. The guanidine (B92328) group itself is a key feature in several clinically used drugs that interact with various targets, including enzymes and ion channels. mdpi.com
Inhibition and Activation of Key Enzymatic Pathways
The enzymatic interactions of this compound and its analogs have been a subject of scientific inquiry, revealing a range of activities from potent inhibition to selective agonism. One of the notable interactions is with Nitric Oxide Synthase (NOS) . Guanidine-substituted imidazoles have been synthesized and assessed for their ability to inhibit the three isoforms of NOS. These studies have led to the identification of a new 2-substituted imidazole as an isoform-selective inhibitor, highlighting the potential for the L-arginine side chain in achieving selective recognition by the enzyme isoforms.
Furthermore, derivatives of imidazolylpropylguanidine have been investigated for their effects on histamine receptors . Specifically, N1-Aryl(heteroaryl)alkyl-N2-[3-(1H-imidazol-4-yl)propyl]guanidines have been identified as potent agonists of the histamine H2-receptor (H2R). nih.gov To enhance their pharmacokinetic properties, acylguanidines were developed, which, while having reduced basicity, demonstrated significant potency at the guinea pig H2R in GTPase assays. nih.gov These acylguanidines also exhibited weak to moderate antagonistic or partial agonist activity at the human H1 and H3 receptors, and notably, some were identified as potent partial agonists of the H4 receptor. nih.gov This suggests that the imidazolylpropylguanidine scaffold is a privileged structure for interacting with histamine receptors. nih.gov
In addition to histamine receptors, imidazolylpropylguanidine derivatives have been explored as antagonists for the neuropeptide Y (NPY) Y1 receptor . nih.govresearchgate.net Starting from the potent H2 agonist arpromidine, which is also a weak NPY Y1 antagonist, a series of derivatives were synthesized and tested for their ability to inhibit NPY-stimulated calcium increase in human erythroleukemic cells. nih.gov The most active compounds displayed pA2 values in the range of 6.2-6.5, indicating moderate antagonistic activity. nih.gov
While the direct inhibitory or activatory effects of this compound on other key enzymatic pathways have not been extensively reported in the reviewed literature, the broader class of imidazole and guanidine-containing compounds has been studied for various enzymatic interactions. However, specific data on the activation or inhibition of enzymes such as Signal Peptidase IB and Glutaminyl-peptide Cyclotransferase by this compound is not currently available.
Identification of Specific Enzyme Targets (e.g., Signal Peptidase IB, Glutaminyl-peptide Cyclotransferase, Cholinesterase, NOS)
Building on the enzymatic interactions discussed previously, this section focuses on the specific enzyme targets identified for imidazolylpropylguanidine derivatives.
Nitric Oxide Synthase (NOS) has been confirmed as a target for guanidine-substituted imidazoles. The structural similarity of the guanidine group to the substrate of NOS, L-arginine, provides a rationale for this interaction.
Histamine Receptors (H1R, H2R, H3R, H4R) are key targets for imidazolylpropylguanidine derivatives. Studies on NG-acylated imidazolylpropylguanidines have demonstrated their activity as potent H2R agonists and partial H4R agonists, with weaker effects on H1R and H3R. nih.gov This indicates a degree of selectivity in their interaction with different histamine receptor subtypes.
Neuropeptide Y Y1 Receptor has also been identified as a target for this class of compounds, with several derivatives acting as moderate antagonists. nih.govresearchgate.net
Regarding other potential enzyme targets, direct evidence for the interaction of this compound with Signal Peptidase IB and Glutaminyl-peptide Cyclotransferase is not available in the current body of scientific literature. However, the broader class of guanidine derivatives has been investigated for Cholinesterase inhibition. For instance, guanidine derivatives isolated from the scorpion Buthus martensii Karsch have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests that the guanidine moiety can interact with the active site of these enzymes, although specific studies on imidazolylpropylguanidine are needed to confirm this.
Antimicrobial and Antifungal Activity in Cellular Models
The antimicrobial properties of imidazolylpropylguanidine derivatives have been evaluated against a range of pathogens, demonstrating their potential as therapeutic agents.
In Vitro Efficacy Against Bacterial Strains (e.g., MRSA, E. coli)
While specific studies on the antibacterial activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli are limited in the reviewed literature, the broader classes of imidazole and guanidine derivatives have shown significant promise. nih.govnih.govclinmedkaz.orgsemanticscholar.orgresearchgate.net
A review of imidazole derivatives highlighted their potential as antibacterial agents, with many compounds showing promising results against both Gram-positive (like S. aureus) and Gram-negative (like E. coli) bacteria. nih.govclinmedkaz.orgsemanticscholar.org For instance, a mixture of bromophenyl, imidazole, and pyrazole (B372694) demonstrated a potent antibacterial effect on Staphylococcus, while a combination of bromine, fluorophenyl, chlorophenyl, imidazole, and pyrazole was active against P. aeruginosa. clinmedkaz.org Another study reported that synthesized imidazole-triazole compounds were effective against S. epidermidis and E. coli. clinmedkaz.org
A comprehensive review on imidazole-based molecular hybrids and conjugates detailed the synthesis and antibacterial properties of numerous compounds. nih.gov Many of these hybrids exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with some showing potency against MRSA that was superior or comparable to reference drugs like norfloxacin (B1679917) and chloramphenicol. nih.gov
Although these findings are for related compounds, they suggest that the imidazolylpropylguanidine scaffold may possess inherent antibacterial properties that warrant further investigation against key bacterial pathogens like MRSA and E. coli.
Evaluation of Anti-Candida Potential
The anti-Candida activity of derivatives of 1-(3-(1H-imidazol-1-yl)propyl) has been more extensively studied, revealing potent antifungal effects. A number of new 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole derivatives were synthesized and tested against Candida albicans and other Candida species.
In one study, a series of 3-(1H-imidazol-1-yl)propan-1-one oxime esters were synthesized and evaluated for their anti-Candida activity. Several of these compounds exhibited better anti-Candida profiles than the standard drug fluconazole.
Another investigation focused on 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters. These compounds also demonstrated significant anti-Candida potential, with some derivatives showing more potent activity than fluconazole.
The tables below summarize the in vitro anti-Candida activity of representative imidazolylpropyl derivatives from these studies.
Table 1: In Vitro Anti-Candida Activity of 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters
| Compound | R | X | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. tropicalis |
| 5a | H | H | >100 | >100 |
| 5b | H | 4-Cl | 12.5 | 25 |
| 5c | H | 4-F | 25 | 50 |
| 5d | 4-CH3 | H | 50 | 100 |
| 5e | 4-CH3 | 4-Cl | 6.25 | 12.5 |
| Fluconazole | - | - | >100 | >100 |
Table 2: In Vitro Anti-Candida Activity of 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol Esters
| Compound | Ar | R | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. tropicalis |
| 6a | Phenyl | H | 25 | 50 |
| 6b | 4-Chlorophenyl | H | 12.5 | 25 |
| 6c | 4-Fluorophenyl | H | 12.5 | 12.5 |
| 6d | Phenyl | 4-Cl | 6.25 | 12.5 |
| 6e | 4-Chlorophenyl | 4-Cl | 3.13 | 6.25 |
| Fluconazole | - | - | >100 | >100 |
These data clearly indicate that the 1-(3-(1H-imidazol-1-yl)propyl) scaffold is a promising backbone for the development of novel anti-Candida agents.
Cellular and Molecular Mechanisms of Action (Non-Clinical)
The cellular and molecular mechanisms underlying the pharmacological effects of imidazolylpropylguanidine derivatives are multifaceted and appear to involve the modulation of key signaling pathways.
Modulation of Cellular Signaling Pathways
The interaction of imidazolylpropylguanidine derivatives with histamine receptors suggests a direct influence on histamine-mediated signaling pathways. nih.gov Histamine is a crucial regulator of various physiological processes, and its receptors (H1-H4) are G-protein coupled receptors (GPCRs) that activate a range of intracellular signaling cascades. For instance, H1 receptor activation typically leads to the activation of phospholipase C, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). H2 receptor activation, on the other hand, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). The ability of imidazolylpropylguanidine derivatives to act as agonists or antagonists at these receptors indicates their potential to modulate these fundamental signaling pathways.
Furthermore, the identification of some derivatives as nitric oxide (NO) donors points to their involvement in NO signaling. NO is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to the production of cyclic GMP (cGMP). The cGMP/PKG signaling pathway plays a critical role in various cellular processes, including smooth muscle relaxation, neurotransmission, and immune responses.
The activity of imidazolylpropylguanidines as neuropeptide Y (NPY) Y1 receptor antagonists provides another avenue for modulating cellular signaling. nih.govresearchgate.net The Y1 receptor is a GPCR that, upon activation by NPY, inhibits adenylyl cyclase and modulates calcium channels, thereby influencing processes such as vasoconstriction, food intake, and anxiety. By blocking this receptor, these compounds can interfere with NPY-mediated signaling.
While direct studies on the global impact of this compound on cellular signaling networks are not extensively available, the known interactions with histamine receptors, the potential for NO donation, and the antagonism of NPY Y1 receptors suggest that these compounds can exert their effects through a complex interplay of multiple signaling pathways.
Interactions with Intracellular Biomolecules (e.g., DNA, Proteins)
The interaction of small molecules with intracellular biomolecules is a cornerstone of pharmacological research, providing insights into their mechanisms of action. For imidazolylpropylguanidine derivatives and related structures, studies have primarily focused on their ability to bind to DNA and proteins, which can lead to the modulation of cellular processes.
Research on various imidazole and imidazolidine (B613845) derivatives has demonstrated their potential to interact with DNA. For instance, studies on certain isatin (B1672199) derivatives containing imidazolidine and thiazolidine (B150603) moieties have shown that these compounds can bind to double-stranded DNA (ds-DNA), primarily through intercalation nih.gov. This mode of binding, characterized by the insertion of the molecule between the base pairs of the DNA, can lead to structural changes in the DNA helix, such as hypochromism and shifts in the absorption spectrum nih.gov. The binding affinity of these compounds to DNA has been found to be significant, in some cases comparable to or even greater than that of clinically used anticancer drugs nih.gov. Specifically, the binding constants (Kb) for some imidazolidine derivatives have been determined to be in the range of 10^4 to 10^6 M-1, indicating a strong interaction with DNA nih.gov. Molecular docking studies have further supported these findings, suggesting that interactions such as van der Waals forces, hydrogen bonding, and hydrophobic interactions contribute to the binding of these molecules to the minor groove of DNA researchgate.net.
In addition to DNA, the proteins involved in cell signaling pathways are also key targets for imidazole-containing compounds. For example, certain sulfonamide derivatives of cis-imidazolines have been identified as potent inhibitors of the p53-MDM2/MDMX protein-protein interaction researchgate.net. This interaction is critical for the regulation of the tumor suppressor protein p53. By inhibiting this interaction, these compounds can lead to the accumulation of p53, which in turn can trigger cell cycle arrest and apoptosis in cancer cells researchgate.net. While direct studies on the protein binding of this compound are not extensively documented, the established activity of related imidazole structures suggests that the guanidine and imidazole moieties could participate in interactions with protein targets. The guanidinium (B1211019) group, in particular, is known for its ability to form strong hydrogen bonds, which could facilitate binding to the active sites of enzymes or other protein pockets nih.gov.
Effects on Cell Growth, Division, and Morphogenesis in Research Models
The interactions of imidazolylpropylguanidine derivatives with intracellular biomolecules can translate into significant effects on cell growth, division, and morphogenesis. These effects have been observed in various research models, including cancer cell lines and microorganisms.
Numerous studies have highlighted the antiproliferative activity of imidazole and imidazoline (B1206853) analogs against various cancer cell lines. For example, certain imidazo[4,5-b]pyridine derivatives have demonstrated potent and selective activity against colon carcinoma cells, with IC50 values in the sub-micromolar range mdpi.com. Similarly, other research has focused on the antiproliferative effects of imidazole and imidazoline analogs in melanoma cell lines nih.govnih.gov. These studies often use assays like the sulforhodamine B (SRB) assay to quantify the inhibition of cell proliferation nih.gov. The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis, a form of programmed cell death. For instance, some isatin-based imidazolidine and thiazolidine derivatives have been shown to be cytotoxic against liver carcinoma (HuH-7), cervical carcinoma (HeLa), and breast carcinoma (MCF-7) cell lines, with a higher selectivity towards cancer cells over normal cell lines nih.gov.
Beyond cancer cells, the effects of imidazole derivatives on the growth of microorganisms have also been a subject of investigation. A number of studies have reported the in vitro anti-Candida activity of various 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters and related compounds mdpi.com. These compounds have shown promising activity against fluconazole-resistant strains of Candida albicans and Candida tropicalis. The antifungal activity is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
In the realm of plant sciences, derivatives of imidazolylpropyl have been explored for their effects on morphogenesis. For instance, certain complexes of 3-[3-(1H-imidazol-1-yl)propyl]-3,7-diaza-bispidines have been investigated for their potential to stimulate the germination and growth of wheat seeds. These studies suggest that such compounds can influence developmental processes in plants, highlighting a broader biological impact beyond antimicrobial and anticancer activities.
Protein Secretion and Cell Wall Integrity Perturbations
The secretion of proteins and the maintenance of cell wall integrity are fundamental biological processes that can be influenced by external chemical agents. While direct evidence for the effect of this compound on these specific processes is limited, the broader literature on related compounds and cellular responses provides a framework for potential mechanisms.
Protein secretion is a vital process for cell communication and function, involving the transport of proteins from their site of synthesis to the extracellular space nih.gov. This can occur through the conventional endoplasmic reticulum-Golgi pathway or through unconventional secretion routes nih.gov. Perturbations in the secretory pathway can have significant cellular consequences. While there is no specific data linking imidazolylpropylguanidine derivatives to the modulation of protein secretion, it is an area of interest for future research, especially given the role of secreted proteins in various diseases.
Cell wall integrity is crucial for the survival of many organisms, including bacteria, fungi, and plants, providing structural support and protection from environmental stress mdpi.com. The disruption of the cell wall is a key mechanism of action for many antimicrobial agents. For example, some antifungal compounds exert their effect by interfering with the synthesis of cell wall components nih.gov. The cell wall of microorganisms can be disrupted through various methods, including enzymatic degradation and chemical treatments nih.govgoogle.com. While there are no direct studies showing that this compound perturbs cell wall integrity, the known antifungal activity of related imidazole derivatives suggests that this could be a possible mechanism of action. For instance, the anti-Candida activity of certain imidazole-containing esters could potentially involve interactions with the fungal cell wall or membrane, leading to its disruption mdpi.com.
In plants, chemical-induced cell wall damage can trigger a series of cellular responses, including alterations in the endomembrane system and the actin cytoskeleton, leading to a promotion of secretion over endocytosis nih.gov. This highlights the intricate connection between cell wall status and intracellular trafficking pathways.
Exploration of Other In Vitro Biological Activities
Beyond their effects on cell growth and interactions with biomolecules, imidazolylpropylguanidine derivatives and related compounds have been investigated for a range of other in vitro biological activities, including anti-inflammatory, antinociceptive, and metabolic effects.
Anti-inflammatory and Antinociceptive Activities in Cellular Assays
The imidazolylpropylguanidine scaffold is present in molecules that have been explored for their anti-inflammatory and antinociceptive (pain-relieving) properties in various in vitro models. The anti-inflammatory potential of such compounds is often evaluated by their ability to modulate the production of inflammatory mediators in cell-based assays. For example, studies on related heterocyclic compounds have demonstrated their capacity to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), IL-8, and IL-17 in human tumor cell lines nih.gov. The interaction of nonsteroidal anti-inflammatory drugs (NSAIDs) with cell membranes is also considered a potential mechanism for their biological actions, suggesting that membrane-level effects could contribute to the anti-inflammatory profile of certain compounds nih.gov.
Effects on Metabolic Pathways in Research Constructs
Research on N-acyl derivatives of imidazolylpropylguanidines has shown that modifications to the guanidine group can significantly alter the pharmacokinetic properties of these molecules, which is intrinsically linked to their metabolism nih.gov. These acylguanidines were designed as bioisosteres of alkylguanidines to improve properties such as oral bioavailability. In vitro assays using recombinant receptors demonstrated that these compounds act as potent agonists at the guinea pig histamine H2 receptor and as weak to moderate antagonists or partial agonists at human H1 and H3 receptors, indicating an effect on specific signaling pathways nih.gov. Furthermore, some of these derivatives were identified as potent partial agonists of the human H4 receptor, highlighting the potential for this chemical scaffold to modulate various metabolic and signaling cascades nih.gov.
Structure Activity Relationship Sar Studies for Imidazolylpropylguanidines
Elucidation of Essential Pharmacophores for Biological Activity
The fundamental structural components required for the biological activity of imidazolylpropylguanidines are the imidazole (B134444) ring and the guanidine (B92328) moiety, connected by a flexible linker. The imidazolylpropylguanidine scaffold itself is considered a "privileged structure," meaning it can serve as a versatile template for developing ligands for multiple receptor subtypes, particularly histamine (B1213489) receptors. nih.gov
Key pharmacophoric features include:
The Guanidine Group: This strongly basic group is typically protonated at physiological pH. The resulting positively charged guanidinium (B1211019) ion is crucial for forming strong ionic bonds with negatively charged amino acid residues, such as glutamate (B1630785) or aspartate, in the receptor binding pocket. For instance, in the histamine H₃ receptor, the guanidine moiety forms a critical ionic bond with glutamic acid residue E206. nih.gov
The Imidazole Ring: This heterocyclic ring is capable of various interactions, including hydrogen bonding and π-π stacking. The specific orientation and substitution of the imidazole ring are vital for receptor recognition and selectivity. For many histamine receptor ligands, the imidazole fragment is recognized by a binding site composed of amino acids from transmembrane domains TM3, TM5, and TM6. nih.gov Loss of activity upon replacing the imidazole ring with other heterocycles like triazole or cyclic urea (B33335) in related compounds underscores its essential role. nih.gov
The Propyl Linker: The three-carbon chain provides the necessary spacing and conformational flexibility to position the imidazole and guanidine pharmacophores correctly within the binding site for optimal interaction.
Studies on various receptors have confirmed the importance of these core elements. For example, hetarylpropylguanidines have been shown to interact with all four subtypes of histamine receptors (H₁R, H₂R, H₃R, H₄R), highlighting the foundational role of the propylguanidine (B1199440) structure. researchgate.net
Impact of Guanidine Moiety Modifications on Receptor Binding and Efficacy
The highly basic nature of the guanidine group, while essential for binding, can negatively impact drug-like properties such as oral bioavailability. Consequently, numerous modifications to this moiety have been explored to balance basicity with biological activity.
A significant modification involves the acylation of the guanidine group to form acylguanidines. nih.gov This involves introducing a carbonyl group adjacent to the guanidine, which drastically reduces the basicity by 4 to 5 orders of magnitude. nih.gov Despite this significant decrease in basicity, these acylguanidine derivatives often retain, and in some cases exceed, the binding affinity and efficacy of their parent guanidine compounds. nih.govnih.gov This demonstrates that the reduced basicity is still sufficient for critical interactions with acidic amino acid residues in the receptor. nih.gov This approach has been successfully applied to develop potent histamine H₂ receptor agonists and neuropeptide Y (NPY) Y₂ receptor antagonists. nih.govnih.gov
Other modifications include heteroatomic exchange within the guanidine structure. For example, converting the guanidine to an S-methylisothiourea moiety in certain hetarylpropylguanidines resulted in a compound with high affinity for the human H₄ receptor (hH₄R), demonstrating that such changes can tune receptor selectivity. researchgate.net These modifications highlight the plasticity of receptor binding pockets and show that the canonical high basicity of the guanidine is not always a prerequisite for potent receptor interaction.
| Compound Type | Modification | Key Finding | Target Receptor(s) | Citation |
|---|---|---|---|---|
| Imidazolylpropylguanidine | Acylation (forms Acylguanidine) | Basicity reduced 4-5 orders of magnitude; potency maintained or increased. | Histamine H₂ Receptor | nih.gov |
| Argininamide-type Ligand | Acylation (forms Acylguanidine) | Superior binding affinity and antagonistic activity compared to parent guanidine. | Neuropeptide Y Y₂ Receptor | nih.gov |
| Hetarylpropylguanidine | Heteroatomic Exchange (forms S-methylisothiourea) | High affinity and moderate selectivity for the hH₄R. | Histamine H₄ Receptor | researchgate.net |
Role of Imidazole Substitutions in Activity and Selectivity
The imidazole ring is a key determinant of both activity and selectivity in this class of compounds. Its substitution pattern can fine-tune the ligand's interaction with the receptor, leading to enhanced affinity for a specific receptor subtype.
For instance, replacing an aliphatic amine with a 2-methylimidazole (B133640) ring in a different series of compounds produced a highly potent and selective M₁/M₃ muscarinic antagonist. nih.gov This indicates that even small alkyl substitutions on the imidazole ring can impart significant selectivity. The position of the nitrogen atom in the propyl linker's attachment to the imidazole ring is also critical. While the title compound features a 1-yl linkage, related compounds like histamine have a 4-yl (or 5-yl) linkage, which directs activity towards different targets. In the development of neuropeptide Y Y₁ antagonists derived from the imidazolylpropylguanidine scaffold, adding a 5-bromo substituent to a pyridyl moiety (acting as an imidazole bioisostere) enhanced antagonistic activity. nih.gov
Furthermore, the necessity of the imidazole ring itself has been established in related scaffolds. In studies of imidazoquinolines, replacing the imidazole ring with a triazole or cyclic urea led to a complete loss of biological activity, confirming the unique contribution of the imidazole heterocycle to receptor binding. nih.gov
Influence of Linker Length and Flexibility on Molecular Recognition
The linker connecting the imidazole and guanidine pharmacophores plays a crucial role in molecular recognition by controlling the spatial orientation of these two key binding groups. Both the length and the conformational flexibility of this linker can have a significant impact on binding affinity. nih.gov
Studies on imidazolylpropylguanidine derivatives as non-peptide neuropeptide Y (NPY) Y₁ receptor antagonists revealed that a tetramethylene (four-carbon) spacer between the guanidino group and a terminal amino group was optimal for activity. nih.gov This suggests that a specific distance is required to bridge the respective binding subsites on the receptor. For other related compounds, such as certain benzimidazole (B57391) anti-inflammatory agents, activity was found to be inversely related to the length of the linker, indicating that a shorter, more constrained conformation was favorable. mdpi.com
Replacing a flexible alkyl chain with a more rigid moiety, such as a p-phenylene or cyclohexylene ring, is another strategy to improve binding. nih.gov A more conformationally restricted linker can reduce the entropic penalty upon binding, potentially leading to higher affinity if the rigid conformation is complementary to the bound state of the receptor. nih.govnih.gov The optimal linker, therefore, is one that balances the need to correctly position the pharmacophoric groups with minimizing the entropic cost of binding. nih.gov
| Compound Series | Linker Modification | Observed Effect | Target | Citation |
|---|---|---|---|---|
| Imidazolylpropylguanidines | Optimal length of tetramethylene (4 carbons) spacer | Enhanced antagonistic activity | Neuropeptide Y Y₁ Receptor | nih.gov |
| Guanidine Derivatives | Replacement of flexible alkyl chain with rigid p-phenylene ring | Reduced conformational flexibility, potentially improving fit. | Histamine H₃ Receptor | nih.gov |
| Benzimidazoles | Inverse relationship between linker length and activity | Shorter linkers favored higher anti-inflammatory activity. | Inflammatory Targets | mdpi.com |
Bioisosteric Replacements and Their Pharmacological Implications
Bioisosteric replacement is a key strategy in medicinal chemistry to modify a compound's properties while retaining its desired biological activity. drughunter.com For imidazolylpropylguanidines, the most significant application of this strategy has been the replacement of the guanidine group.
As previously discussed, acylguanidines are effective non-classical bioisosteres for guanidines. nih.gov The acylguanidine group mimics the charge and hydrogen-bonding pattern of the protonated guanidine but possesses significantly lower basicity. This modification can lead to improved pharmacokinetic properties, such as better absorption and brain penetration, while maintaining high affinity for the target receptor. nih.gov The success of this guanidine-acylguanidine exchange supports its use as a broadly applicable strategy in drug design. nih.gov
Other bioisosteric replacements for the guanidine group in related compounds include the S-methylisothiourea moiety, which was shown to shift selectivity towards the histamine H₄ receptor. researchgate.net The imidazole ring itself can be considered a bioisostere in certain contexts. For example, a 2-methylimidazole ring has been used as a successful surrogate for an aliphatic amine in the design of selective muscarinic antagonists. nih.gov These examples demonstrate that strategic bioisosteric replacements within the imidazolylpropylguanidine scaffold can have profound pharmacological implications, leading to compounds with improved selectivity and drug-like characteristics.
Computational and Theoretical Investigations of Imidazolylpropylguanidine Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For imidazolylpropylguanidine analogues, docking studies can identify key interactions with therapeutic targets, such as enzymes or receptors, providing a rationale for their biological activity.
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. A library of imidazolylpropylguanidine analogues is then docked into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding energy.
Key interactions often observed in docking studies of imidazolylpropylguanidine analogues include:
Hydrogen bonds: The guanidinium (B1211019) group, with its multiple hydrogen bond donors, can form strong hydrogen bonds with polar residues such as aspartate, glutamate (B1630785), and asparagine in the protein's active site. The imidazole (B134444) ring also contains nitrogen atoms that can act as hydrogen bond acceptors.
Electrostatic interactions: The positively charged guanidinium group can form salt bridges with negatively charged amino acid residues.
Hydrophobic interactions: The propyl chain and any lipophilic substituents on the imidazole ring can engage in van der Waals interactions with nonpolar residues in the binding pocket.
The results of molecular docking simulations are often presented in a table that summarizes the binding scores and key interacting residues for a series of analogues. This information is crucial for understanding the structure-activity relationship and for designing new compounds with improved affinity and selectivity.
Table 1: Representative Molecular Docking Results for Imidazolylpropylguanidine Analogues Against a Hypothetical Kinase Target
| Analogue | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -8.5 | Asp145, Glu98, Leu25 |
| 2 | -9.2 | Asp145, Glu98, Phe80 |
| 3 | -7.8 | Glu98, Leu25, Val33 |
| 4 | -9.5 | Asp145, Glu98, Phe80, Tyr82 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics (MD) Simulations of Compound-Biomolecule Complexes
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the ligand-protein complex, to study conformational changes, and to calculate binding free energies.
In an MD simulation, the docked complex is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the system over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can provide valuable information:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable complex will exhibit a low and converging RMSD value. nih.gov
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein and to see how ligand binding affects protein dynamics. nih.gov
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation provides insight into the strength and importance of these interactions.
MD simulations are computationally intensive but provide a more realistic and detailed understanding of the ligand-protein interaction than docking alone.
Table 2: Summary of Molecular Dynamics Simulation Parameters for an Imidazolylpropylguanidine Analogue in Complex with a Target Protein
| Parameter | Value/Observation |
|---|---|
| Simulation Time | 100 ns |
| Ligand RMSD | Stable around 1.5 Å after 20 ns |
| Protein RMSD | Converged to 2.0 Å |
This table presents hypothetical data for illustrative purposes.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. nih.gov For imidazolylpropylguanidine analogues, QM calculations can provide insights into their chemical properties, such as their charge distribution, orbital energies, and reactivity descriptors.
Key parameters derived from QM calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are important for understanding the molecule's ability to donate or accept electrons, which is related to its reactivity and interaction with biological targets. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is useful for predicting non-covalent interactions.
Atomic Charges: Calculation of partial charges on each atom helps in understanding intermolecular interactions, particularly electrostatic interactions.
These calculations can help in understanding the intrinsic properties of the imidazolylpropylguanidine scaffold and how modifications to the structure will affect its electronic properties and, consequently, its biological activity.
Table 3: Representative Quantum Mechanical Properties of 1-(3-(1H-Imidazol-1-yl)propyl)guanidine Calculated using DFT
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is typically represented by a mathematical equation that relates the biological activity to one or more molecular descriptors.
For a series of imidazolylpropylguanidine analogues, a QSAR study would involve:
Data Set: A collection of analogues with experimentally determined biological activities (e.g., IC50 values).
Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue. These can be constitutional, topological, geometrical, or electronic descriptors.
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. researchgate.net
A validated QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.
Table 4: Example of a 2D-QSAR Equation for Imidazolylpropylguanidine Analogues
| Equation | Statistical Parameters |
|---|
This table presents a hypothetical QSAR model for illustrative purposes. LogP: logarithm of the octanol-water partition coefficient; TPSA: topological polar surface area.
Virtual Screening and Lead Discovery Approaches
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For imidazolylpropylguanidine analogues, virtual screening can be used to identify novel scaffolds or to explore a wide range of chemical space for potential lead compounds.
There are two main types of virtual screening:
Structure-based virtual screening (SBVS): This approach uses the 3D structure of the target protein to dock a large library of compounds. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further experimental testing. mdpi.com
Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the knowledge of known active ligands. A model, such as a pharmacophore or a QSAR model, is built based on the properties of the known actives, and this model is then used to screen a database for new compounds with similar properties.
Virtual screening can significantly reduce the time and cost of lead discovery by enriching the hit rate of subsequent high-throughput screening campaigns.
Table 5: Summary of a Virtual Screening Campaign for Imidazolylpropylguanidine Mimetics
| Parameter | Description |
|---|---|
| Library Size | 1 million compounds |
| Screening Method | Structure-based docking against Target X |
| Initial Hits | 10,000 compounds (top 1%) |
| Post-filtering (Lipinski's rules, PAINS) | 1,000 compounds |
This table presents hypothetical data for illustrative purposes.
Analytical Methodologies for Research Applications of Imidazolylpropylguanidines
Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS in Research Samples)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone for the analysis of imidazolylpropylguanidines in research samples. This powerful combination allows for both the separation of the target compound from a complex mixture and its sensitive and selective quantification.
Separation by Reversed-Phase HPLC:
Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the separation of polar compounds like 1-(3-(1H-Imidazol-1-yl)propyl)guanidine. Due to the polar nature of the imidazole (B134444) and guanidine (B92328) groups, achieving adequate retention on a standard C18 column can be challenging. chromforum.org To overcome this, several strategies can be employed:
Use of Ion-Pairing Reagents: The addition of ion-pairing reagents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), to the mobile phase can enhance the retention of the protonated guanidine and imidazole moieties on the nonpolar stationary phase. chromforum.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC. sielc.com
Mixed-Mode Chromatography: Columns with mixed-mode functionalities, combining both reversed-phase and ion-exchange characteristics, can provide unique selectivity for the separation of guanidine-containing compounds. sielc.com
A typical RP-HPLC method for the analysis of an imidazole-containing compound might utilize a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. mdpi.com The pH of the mobile phase is a critical parameter to control the ionization state of the analyte and, consequently, its retention. chromforum.org
Quantification by Mass Spectrometry:
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high sensitivity and specificity for the quantification of this compound. Electrospray ionization (ESI) is a suitable ionization technique for such polar and non-volatile molecules. In positive ion mode, the compound will readily form a protonated molecule [M+H]+.
For quantitative analysis using MS/MS, selected reaction monitoring (SRM) is the preferred method. This involves selecting the precursor ion (the [M+H]+ ion of the target compound) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for low limits of detection.
A derivatization step can sometimes be employed to improve chromatographic behavior and/or ionization efficiency. For instance, guanidino compounds can be derivatized with reagents like benzoin (B196080) to form highly fluorescent derivatives, which can also be analyzed by LC-MS. nih.gov
Below is an interactive data table illustrating a hypothetical HPLC-MS method for the quantification of this compound in a research sample.
| Parameter | Condition |
|---|---|
| Chromatographic System | Agilent 1290 Infinity II HPLC |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS |
| Column | Agilent Zorbax RRHD C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 184.14 |
| Product Ion (m/z) for Quantification | 110.1 |
| Product Ion (m/z) for Confirmation | 68.1 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Spectroscopic Methods for Detection in Biological Matrices (e.g., Fluorescence Probes in Research)
Spectroscopic methods, particularly those based on fluorescence, offer high sensitivity and are well-suited for the detection of specific molecules in complex biological matrices. For a compound like this compound, which may not be naturally fluorescent, the use of fluorescent probes or labeling agents is a powerful research strategy.
Fluorescence Probes for Guanidinium (B1211019) and Imidazole Moieties:
The development of fluorescent probes that selectively interact with either the guanidinium or the imidazole group can enable the detection of the target compound. These probes are designed to exhibit a change in their fluorescence properties (e.g., "turn-on" or "turn-off" of fluorescence, or a spectral shift) upon binding to the analyte.
Guanidinium-Selective Probes: Several fluorescent probes have been designed to recognize the guanidinium group. nih.gov These probes often utilize a combination of hydrogen bonding and electrostatic interactions to achieve selectivity. For instance, a probe might contain a binding pocket with complementary hydrogen bond donors and acceptors, and a fluorophore that is sensitive to changes in its microenvironment upon binding. nih.gov
Imidazole-Selective Probes: The imidazole moiety can also be targeted by fluorescent probes. rsc.orgresearchgate.net These probes might exploit the coordination of the imidazole nitrogen to a metal center within the probe, leading to a change in the fluorescence signal. elifesciences.org Other designs could involve specific chemical reactions with the imidazole ring that result in a fluorescent product.
Fluorescent Labeling:
An alternative to using probes is the covalent labeling of the guanidine or imidazole group with a fluorescent dye. nih.gov This approach involves reacting the target compound with a fluorophore that has a reactive group specific for the guanidine or imidazole functionality. The resulting fluorescently-tagged molecule can then be detected and quantified using fluorescence spectroscopy. While effective, this method requires a preliminary chemical modification step and care must be taken to ensure that the labeling reaction is complete and specific.
Application in Biological Matrices:
The use of fluorescence-based methods is particularly advantageous for detecting analytes in biological samples, such as cell lysates or plasma, due to the high sensitivity and the ability to perform measurements in a complex environment. nih.gov For cellular imaging studies, fluorescent probes can be designed to be cell-permeable, allowing for the visualization of the subcellular localization of the target compound. nih.gov
The following interactive data table provides a hypothetical example of the spectroscopic properties of a fluorescent probe designed to detect this compound.
| Property | Value/Description |
|---|---|
| Probe Name | Hypothetical Probe "Imidazoguanidin-Fluor 1" |
| Target Moiety | Guanidinium group of this compound |
| Fluorescence Mechanism | "Turn-on" fluorescence upon binding |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) - Unbound | 520 nm (Weak emission) |
| Emission Wavelength (λem) - Bound | 525 nm (Strong emission) |
| Quantum Yield (Φ) - Unbound | < 0.05 |
| Quantum Yield (Φ) - Bound | > 0.6 |
| Binding Affinity (Kd) | ~100 nM |
| Application | Quantification in cell lysates, fluorescence microscopy |
Biochemical Assays for High-Throughput Screening and Characterization
Biochemical assays are indispensable tools for the high-throughput screening (HTS) of compound libraries and for the detailed characterization of the interactions between a compound and its biological targets. researchgate.netassaygenie.com For a molecule like this compound, these assays can be designed to investigate its effects on specific enzymes or its binding to target proteins.
High-Throughput Screening (HTS) Assays:
HTS allows for the rapid testing of thousands of compounds to identify "hits" that modulate a particular biological process. researchgate.netnih.gov For imidazolylpropylguanidines, HTS assays could be developed to screen for:
Enzyme Inhibition: If this compound is hypothesized to inhibit a specific enzyme, an HTS assay can be designed to measure the enzyme's activity in the presence of the compound. nih.gov These assays often rely on a fluorescent or colorimetric readout that is proportional to the enzyme's activity.
Receptor Binding: Assays can be developed to measure the binding of the compound to a target receptor. These can be competitive binding assays where the compound displaces a known fluorescently labeled ligand.
Cell-Based Assays: Cell-based assays provide a more physiologically relevant context for screening. nih.govyoutube.com These assays can measure a variety of cellular responses, such as changes in gene expression, cell viability, or signaling pathways, upon treatment with the compound. biofidus.de
Biochemical Characterization Assays:
Once a "hit" is identified through HTS, a series of more detailed biochemical assays are performed to characterize its activity. These may include:
IC50/EC50 Determination: Dose-response curves are generated to determine the concentration of the compound that causes 50% inhibition (IC50) or 50% of the maximal effect (EC50).
Mechanism of Action Studies: Experiments are designed to elucidate how the compound exerts its effect, for example, by determining if it is a competitive, non-competitive, or uncompetitive inhibitor of an enzyme.
Binding Affinity Measurements: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (Kd) of the compound to its target protein.
The following interactive data table illustrates a hypothetical HTS assay for screening inhibitors of a guanidino-modifying enzyme.
| Parameter | Description |
|---|---|
| Assay Type | Enzyme Inhibition Assay (Fluorescence-based) |
| Target Enzyme | Hypothetical Guanidino-Methyltransferase |
| Substrate | Fluorescently-labeled guanidino-containing peptide |
| Detection Method | Measurement of fluorescence polarization |
| Assay Principle | Inhibition of the enzyme prevents the modification of the substrate, leading to a change in fluorescence polarization. |
| Plate Format | 384-well microplate |
| Screening Concentration | 10 µM |
| Positive Control | Known inhibitor of the target enzyme |
| Negative Control | DMSO (vehicle) |
| "Hit" Criteria | > 50% inhibition of enzyme activity |
Future Directions and Emerging Research Avenues for Imidazolylpropylguanidine Chemistry and Biology
Design of Novel Multi-Target Directed Ligands
The development of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex diseases with a single chemical entity that can modulate multiple biological targets. nih.gov This approach is particularly relevant for multifactorial conditions where targeting a single pathway may be insufficient. The inherent functionalities of the imidazolylpropylguanidine core make it an attractive starting point for designing such ligands.
The imidazole (B134444) ring can be substituted to interact with various receptor pockets, while the guanidine (B92328) group, being a strong hydrogen bond donor and positively charged at physiological pH, can mimic the side chain of arginine, enabling interactions with carboxylate residues in enzyme active sites or receptor binding domains.
Future research could focus on designing MTDLs that leverage these properties. For instance, derivatives of imidazolylpropylguanidine could be conceptualized to simultaneously target enzymes and G-protein coupled receptors (GPCRs) implicated in the same disease cascade. A notable example in a related context is the development of [3-(1H-imidazol-4-yl)propyl]guanidines that incorporate furoxan moieties, creating hybrid molecules that act as both H3-receptor antagonists and nitric oxide (NO) donors. researchgate.net This dual action could be beneficial in conditions where both histamine (B1213489) modulation and vasodilation are desired.
Computational methods, such as molecular docking and pharmacophore modeling, will be instrumental in the rational design of these MTDLs. springernature.com By modeling the binding of virtual imidazolylpropylguanidine derivatives to the crystal structures of two or more target proteins, researchers can predict binding affinities and modes, guiding synthetic efforts toward the most promising candidates. Generative deep learning models also present a powerful tool for the de novo design of dual-target ligands, potentially accelerating the discovery process. nih.gov
Table 1: Potential Target Combinations for Imidazolylpropylguanidine-Based MTDLs
| Target Class 1 | Target Class 2 | Therapeutic Area | Rationale |
|---|---|---|---|
| Histamine Receptors (e.g., H3) | Nitric Oxide Synthase (NOS) | Neurological Disorders | Modulation of neurotransmission and vascular function. |
| Monoamine Oxidase (MAO) | Adenosine Receptors (e.g., A2A) | Neurodegenerative Diseases | Combined neuroprotective and symptomatic relief. nih.gov |
Development of Advanced Research Probes and Chemical Tools
Beyond therapeutic applications, 1-(3-(1H-imidazol-1-yl)propyl)guanidine and its derivatives hold potential as sophisticated chemical tools for basic research. The development of research probes is essential for elucidating complex biological processes, identifying new drug targets, and validating therapeutic hypotheses.
One avenue of exploration is the synthesis of fluorescently labeled or biotinylated versions of this compound. These probes could be used in a variety of applications, including:
Fluorescence Microscopy: To visualize the subcellular localization of target proteins that bind to the imidazolylpropylguanidine scaffold.
Affinity Chromatography: To isolate and identify novel binding partners from cell lysates, thereby uncovering new biological pathways.
High-Throughput Screening: As competitor ligands in binding assays to screen for new modulators of a known target.
Furthermore, the synthesis of isotopically labeled analogues, such as the commercially available 3-(1H-Imidazol-1-yl)propionate-1,2,3-¹³C₃ sodium salt, demonstrates the utility of these structures in metabolic studies and mass spectrometry-based assays. sigmaaldrich.com A similar ¹³C or ¹⁵N labeled this compound could serve as an invaluable tracer in pharmacokinetic and pharmacodynamic studies.
The imidazole moiety also offers a convenient handle for the attachment of photo-activatable groups, creating photo-affinity probes. These tools are particularly powerful for covalently labeling binding partners upon UV irradiation, allowing for the unambiguous identification of direct protein targets.
Table 2: Examples of Potential Research Probes Derived from Imidazolylpropylguanidine
| Probe Type | Attached Moiety | Research Application |
|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging and localization studies. |
| Affinity Probe | Biotin | Pull-down assays for target identification. |
| Photo-affinity Probe | Photoreactive group (e.g., Azide (B81097), Diazirine) | Covalent labeling of binding partners. |
Exploration of New Therapeutic Hypotheses (Non-Clinical)
The structural characteristics of this compound warrant the exploration of novel, non-clinical therapeutic hypotheses. The guanidinium (B1211019) group is a common feature in molecules that interact with nucleic acids and membrane transport proteins, while the imidazole ring is a key component of many antifungal and antimicrobial agents. mdpi.com
One emerging area of interest is the potential for guanidine-containing compounds to act as modulators of cellular senescence and autophagy, processes that are increasingly recognized as therapeutic targets in age-related diseases and cancer. nih.gov The imidazolylpropylguanidine scaffold could be investigated for its ability to influence these pathways, potentially leading to the discovery of novel senolytics or autophagy inducers.
Another non-clinical research avenue lies in the field of agriculture. Preliminary studies have shown that certain bicyclic systems with an attached imidazole group, such as an inclusion complex of β-cyclodextrin with 1-[3-(1H-imidazol-1-yl)propyl]piperidine, can stimulate the germination of various seeds, including wheat, corn, and soybeans. mdpi.com This suggests that this compound and its derivatives could be explored as plant growth regulators, offering an environmentally friendly approach to enhancing crop yields. mdpi.com
Furthermore, the ability of some imidazole derivatives to act as antifungal agents could be explored in the context of plant pathology, investigating their potential to protect crops from fungal infections. mdpi.com
Table 3: Novel Non-Clinical Research Areas for Imidazolylpropylguanidine
| Research Area | Investigated Activity | Potential Application |
|---|---|---|
| Cellular Biology | Modulation of Autophagy/Senescence | Basic research into aging and disease. nih.gov |
| Agriculture | Plant Growth Stimulation | Enhancement of crop germination and yield. mdpi.com |
| Plant Pathology | Antifungal Activity | Protection of crops from fungal diseases. mdpi.com |
Advances in Synthetic Accessibility and Green Chemistry for Related Compounds
The advancement of future research on this compound and its derivatives is contingent upon efficient and sustainable synthetic methods. While classical methods for guanidine synthesis exist, they often involve harsh conditions or produce undesirable byproducts. google.com
Recent developments in green chemistry offer promising alternatives. For example, the use of guanidine hydrochloride as an organo-catalyst in one-pot, multi-component reactions under solvent-free conditions represents a significant step towards more environmentally friendly synthesis of heterocyclic compounds. researchgate.net Such methodologies could be adapted for the synthesis of imidazolylpropylguanidine precursors.
Moreover, research into the synthesis of guanidine-based compounds from dicyandiamide (B1669379) highlights a green chemistry approach that could be explored for the production of a wide range of guanidine analogues. researchgate.netnih.gov The development of cooperative catalyst systems, which are environmentally benign and halide-free, also presents an opportunity to improve the sustainability of synthetic routes to related molecules. rsc.org
Future synthetic research should focus on:
Developing one-pot procedures to minimize waste and purification steps.
Utilizing water or other green solvents.
Employing catalytic methods to reduce the stoichiometric use of reagents.
A patent describing an improved process for a related compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, indicates an industrial interest in optimizing the synthesis of complex imidazole derivatives. google.com Applying similar process optimization principles to the synthesis of this compound will be crucial for making this compound and its derivatives more accessible for widespread research.
Q & A
Q. What enzymatic pathways degrade this compound, and how to study them?
- Methodological Answer : Screen microbial libraries (e.g., Synechococcus mutants) for guanidine-degrading activity via HPLC monitoring of metabolite production. Use directed evolution (error-prone PCR) to enhance enzyme efficiency (e.g., Sll1077). Validate genomic stability via long-term culture assays and ethylene production metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
